molecular formula C11H7Cl3N2O2 B6217067 5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1373319-40-4

5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B6217067
CAS No.: 1373319-40-4
M. Wt: 305.5
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Description

5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a methyl group and a trichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with (2,4,6-trichlorophenyl)hydrazine in ethanol containing concentrated hydrochloric acid as a catalyst under reflux conditions . The crude product is then purified by crystallization using dimethylformamide to yield the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or the pyrazole ring.

Scientific Research Applications

5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4,6-trichlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid
  • 5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carboxylic acid

Uniqueness

5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and binding affinities, making it a valuable compound for research and development in medicinal chemistry .

Properties

CAS No.

1373319-40-4

Molecular Formula

C11H7Cl3N2O2

Molecular Weight

305.5

Purity

95

Origin of Product

United States

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